molecular formula C12H10N2OS B1324960 3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde CAS No. 952182-40-0

3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde

Cat. No.: B1324960
CAS No.: 952182-40-0
M. Wt: 230.29 g/mol
InChI Key: XAPZTWMVOIOGLX-UHFFFAOYSA-N
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Description

3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde is a chemical compound with the molecular formula C12H10N2OS . It has a molecular weight of 231.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2OS/c15-8-10-11 (9-4-2-1-3-5-9)14-7-6-13-12 (14)16-10/h1-5,8H,6-7H2 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored at a temperature between 28°C .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • The compound and its derivatives are explored for their synthesis routes and structural properties. For example, Brindley, Gillon, and Meakins (1986) investigated the synthesis of pyrrolo[2,1-b]thiazoles, revealing insights into the rotational isomerism of related carbaldehydes, which can be crucial for understanding their chemical behavior (Brindley, Gillon, & Meakins, 1986).
    • Another study by Prakash, Rani, and Goyal (1992) presented a novel synthesis method for 3-substituted-5,6-dihydroimidazo[2,1-b]thiazoles using hypervalent iodine, showcasing an innovative approach to synthesizing these compounds (Prakash, Rani, & Goyal, 1992).
  • Potential Medicinal Applications :

    • Some studies have evaluated the potential medicinal applications of these compounds. For instance, Lantos et al. (1984) explored the anti-inflammatory activity of dihydroimidazo[2,1-b]thiazoles, indicating their significance in medicinal chemistry (Lantos et al., 1984).
    • In the realm of cancer research, Potikha and Brovarets (2020) investigated imidazo[2,1-b][1,3]thiazoles as potential anticancer agents, highlighting their moderate efficacy against kidney cancer cells (Potikha & Brovarets, 2020).
  • Chemical Property Exploration :

    • O'Daly, Hopkinson, Meakins, and Raybould (1991) conducted a study on the electrophilic substitution of imidazo[2,1-b]thiazoles, providing valuable information on their chemical reactivity and interactions (O'Daly, Hopkinson, Meakins, & Raybould, 1991).
    • Additionally, Varma, Kumar, and Liesen (1998) described the synthesis of 3-aryl-5,6-dihydroimidazo[2,1-b][1,3]thiazoles using microwave irradiation, showcasing a modern technique for the synthesis of these compounds (Varma, Kumar, & Liesen, 1998).

Biochemical Analysis

Biochemical Properties

3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . The compound’s interactions with proteins and enzymes are primarily through binding to active sites, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . Additionally, it modulates gene expression related to cell cycle regulation and apoptosis, further contributing to its anticancer effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor reduction . At higher doses, it may cause adverse effects, including toxicity to normal cells and tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which is critical for its therapeutic efficacy. Understanding these transport mechanisms can aid in the development of targeted delivery systems for this compound.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its therapeutic potential.

Properties

IUPAC Name

3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-8-10-11(9-4-2-1-3-5-9)14-7-6-13-12(14)16-10/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPZTWMVOIOGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(SC2=N1)C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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